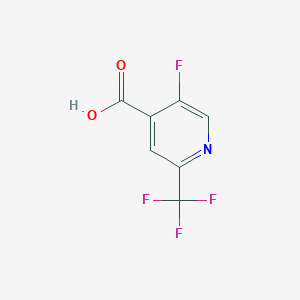
3,3-difluorooxane-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Difluorooxane-4-carboxylic acid is a fluorinated organic compound with the molecular formula C5H6F2O3 It is characterized by the presence of two fluorine atoms attached to the oxane ring and a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluorooxane-4-carboxylic acid can be achieved through several methods. One common approach involves the difluoromethylation of oxane derivatives. This process typically employs difluorocarbene reagents, such as ClCF2H, under controlled conditions to introduce the difluoromethyl group onto the oxane ring . Another method involves the use of Grignard reagents, where the oxane derivative is reacted with a difluoromethyl Grignard reagent followed by oxidation to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
化学反应分析
Types of Reactions
3,3-Difluorooxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylates, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of fluorinated derivatives .
科学研究应用
3,3-Difluorooxane-4-carboxylic acid has several scientific research applications:
作用机制
The mechanism of action of 3,3-difluorooxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, leading to altered biochemical activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
相似化合物的比较
Similar Compounds
3,4-Difluorobenzoic acid: Similar in structure but with a benzene ring instead of an oxane ring.
3,3-Difluorocyclobutanecarboxylic acid: Contains a cyclobutane ring instead of an oxane ring.
4,4-Difluorocyclohexanecarboxylic acid: Features a cyclohexane ring with two fluorine atoms.
Uniqueness
3,3-Difluorooxane-4-carboxylic acid is unique due to its oxane ring structure, which imparts distinct chemical and physical properties compared to other fluorinated carboxylic acids.
属性
CAS 编号 |
1504681-05-3 |
|---|---|
分子式 |
C6H8F2O3 |
分子量 |
166.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



